molecular formula C22H22FN5O2 B2487787 N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251573-35-9

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No. B2487787
CAS RN: 1251573-35-9
M. Wt: 407.449
InChI Key: TZBLRGDEHSVJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 3-fluorophenyl group and a carbonyl group, which in turn is attached to a piperidin-4-yl group. The piperidin-4-yl group is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the fluorophenyl group, and the piperidin-4-yl group would all contribute to its three-dimensional shape. The electron-withdrawing fluorine atom could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity .

Scientific Research Applications

Antimalarial Activity

Malaria remains a significant global health challenge, especially in sub-Saharan Africa. Researchers have explored novel compounds to combat Plasmodium falciparum, the parasite responsible for malaria. N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide and its derivatives have been synthesized and evaluated for antimalarial activity. Notably, compounds like 12d , 13b , and 12a demonstrated potency comparable to chloroquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum . These findings highlight the compound’s potential as a drug lead for malaria treatment.

Mechanism of Action

Future Directions

The future directions for this compound would likely depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLRGDEHSVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

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